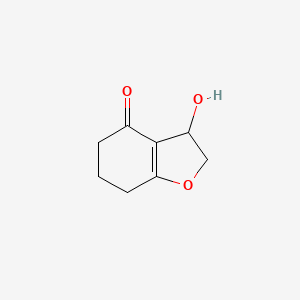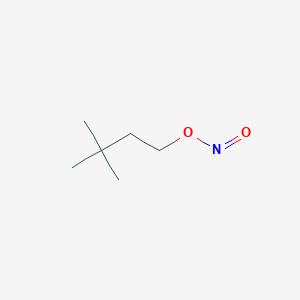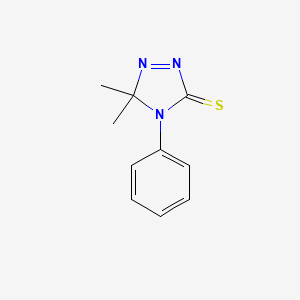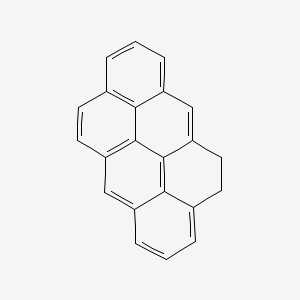
Cycloicosa-1,5,9,13,17-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloicosa-1,5,9,13,17-pentaene is a hydrocarbon compound with the molecular formula C20H30 . It consists of a 20-carbon ring with five double bonds positioned at 1, 5, 9, 13, and 17 locations. This compound is part of the larger family of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cycloicosa-1,5,9,13,17-pentaene typically involves the cyclization of linear polyenes under specific conditions. One common method is the dehydrohalogenation of halogenated precursors in the presence of strong bases. Another approach involves the use of transition metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic methods and the development of more efficient synthetic routes may pave the way for its large-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Cycloicosa-1,5,9,13,17-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Cycloicosane, a fully saturated hydrocarbon.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Cycloicosa-1,5,9,13,17-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and anti-aromaticity in large ring systems.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of cycloicosa-1,5,9,13,17-pentaene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The compound’s reactivity is influenced by its conjugated π-electron system, which can undergo resonance stabilization .
Comparaison Avec Des Composés Similaires
Cycloicosa-1,5,9,13,17-pentaene can be compared with other annulenes such as cyclooctatetraene and cyclodecapentaene:
Cyclooctatetraene (C8H8): Unlike this compound, cyclooctatetraene is non-aromatic and adopts a tub-shaped conformation to avoid anti-aromaticity.
Cyclodecapentaene (C10H10): This compound is also non-aromatic and exists in a non-planar conformation to reduce strain.
Propriétés
Numéro CAS |
34057-82-4 |
|---|---|
Formule moléculaire |
C20H30 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
cycloicosa-1,5,9,13,17-pentaene |
InChI |
InChI=1S/C20H30/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-2,7-10,15-18H,3-6,11-14,19-20H2 |
Clé InChI |
NBIGCYKXEHDWSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC=CCCC=CCCC=CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)



![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)


![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)



![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
